2-Chloro-4-hydrazinylpyridine dihydrochloride
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Overview
Description
2-Chloro-4-hydrazinylpyridine dihydrochloride is a chemical compound with the molecular formula C5H8Cl3N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydrazinylpyridine dihydrochloride typically involves the reaction of 2-chloro-4-nitropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The nitro group is reduced to a hydrazine group, resulting in the formation of 2-Chloro-4-hydrazinylpyridine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydrazinylpyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-4-hydrazinylpyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydrazinylpyridine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity. This compound can also interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinopyridine dihydrochloride: Similar in structure but lacks the chlorine atom.
4-Chloro-2-hydrazinylpyridine: Similar but with different positioning of the hydrazine and chlorine groups.
Uniqueness
2-Chloro-4-hydrazinylpyridine dihydrochloride is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-chloropyridin-4-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.2ClH/c6-5-3-4(9-7)1-2-8-5;;/h1-3H,7H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXZCGNWWTYJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1NN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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